chemical structure and properties of CAS 214852-39-8 Fmoc-D-Asp(OPp)-OH
chemical structure and properties of CAS 214852-39-8 Fmoc-D-Asp(OPp)-OH
Strategic Utilization of 2-Phenylisopropyl Esters for Orthogonal Functionalization and Aspartimide Suppression
Executive Summary
Fmoc-D-Asp(OPp)-OH (CAS 214852-39-8) is a specialized amino acid derivative designed for high-fidelity Solid Phase Peptide Synthesis (SPPS).[1] Unlike standard aspartic acid derivatives protected with tert-butyl (OtBu) groups, the 2-phenylisopropyl (OPp / 2-PhiPr) ester offers a unique "quasi-orthogonal" reactivity profile. It combines the steric bulk necessary to suppress base-catalyzed aspartimide formation with hyper-acid lability , allowing for selective on-resin deprotection using dilute trifluoroacetic acid (1% TFA). This monograph details the physicochemical properties, mechanistic advantages, and experimental protocols for leveraging this compound in the synthesis of complex, cyclic, or modified D-peptides.
Part 1: Chemical Identity & Structural Analysis
The structural architecture of CAS 214852-39-8 is defined by three functional components: the N-terminal Fmoc group for base-labile chain assembly, the D-Aspartic acid backbone for stereochemical diversity (e.g., in peptidomimetics), and the critical 2-phenylisopropyl (OPp) side-chain ester.
1.1 Structural Specifications
| Property | Specification |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid β-2-phenylisopropyl ester |
| Common Synonyms | Fmoc-D-Asp(OPp)-OH; Fmoc-D-Asp(O-2-PhiPr)-OH |
| CAS Number | 214852-39-8 |
| Molecular Formula | C₂₈H₂₇NO₆ |
| Molecular Weight | 473.53 g/mol |
| Chiral Purity | ≥ 99.8% (D-enantiomer) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in Water |
| Storage | +2°C to +8°C (Desiccated); Long-term at -20°C |
1.2 Stereochemical Significance
The D-configuration of this derivative is pivotal for drug development. D-amino acids are frequently incorporated into therapeutic peptides to:
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Induce specific secondary structures (e.g., β-turns) that stabilize the peptide conformation.
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Enhance metabolic stability by resisting enzymatic degradation (proteolysis) in vivo.
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Modulate receptor binding affinity through mirror-image interactions.
Part 2: The "OPp" Advantage – Mechanism of Action
The 2-phenylisopropyl (OPp) group serves a dual purpose that resolves a common tension in peptide chemistry: the need for orthogonality versus the need for stability .
2.1 Suppression of Aspartimide Formation
Aspartimide formation is a notorious side reaction in Fmoc SPPS, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser. Under basic conditions (e.g., 20% piperidine during Fmoc removal), the backbone amide nitrogen can attack the side-chain ester, forming a succinimide ring (aspartimide). This leads to racemization and chain termination.
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Mechanism: The OPp group provides significant steric hindrance due to the bulky phenyl and gem-dimethyl groups. This steric shield impedes the nucleophilic attack of the backbone nitrogen, significantly reducing aspartimide rates compared to benzyl (OBzl) or allyl (OAll) esters.
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Comparison: While not as sterically demanding as the 3-methylpent-3-yl (OMpe) group, OPp offers a superior balance of protection and removability.
2.2 Quasi-Orthogonality (Hyper-Acid Lability)
The defining feature of the OPp group is its sensitivity to dilute acid.
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Standard OtBu: Requires ~95% TFA for cleavage.
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OPp (2-PhiPr): Cleaves quantitatively with 1% TFA in DCM .
This property allows the OPp group to be removed on-resin while leaving other acid-labile groups (like Boc on Lysine or tBu on Serine) intact. This is critical for side-chain-to-side-chain cyclization (e.g., lactam bridges) or site-specific modification.
2.3 Mechanistic Diagram
The following diagram illustrates the selective deprotection pathway enabled by Fmoc-D-Asp(OPp)-OH.
Caption: Workflow showing the selective removal of the OPp group with 1% TFA, enabling on-resin modification without disturbing other protecting groups.
Part 3: Experimental Protocols
3.1 Selective On-Resin Deprotection (OPp Removal)
This protocol is designed to remove the OPp group without affecting Boc, tBu, or Trt groups.
Reagents:
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Triisopropylsilane (TIS) or Triethylsilane (TES) – Scavenger is critical to prevent trityl cation re-attachment if Trt groups are present.
Procedure:
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Wash: Wash the resin 3x with DCM to remove traces of DMF.
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Prepare Solution: Mix 1% TFA (v/v) and 5% TIS (v/v) in DCM.
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Incubate: Add the solution to the resin. Shake gently for 2 minutes.
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Drain & Repeat: Drain the vessel. Repeat the addition and shaking step 5–10 times.
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Note: Short bursts are better than long incubations to prevent premature loss of Boc groups.
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Neutralize: Wash resin 3x with DCM, then 3x with 5% DIEA in DCM to neutralize residual acid.
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Verify: Perform a Kaiser test (if Asp is N-terminal) or proceed to cyclization.
3.2 Coupling Conditions
Fmoc-D-Asp(OPp)-OH couples using standard Fmoc chemistry protocols.
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Activator: DIC/Oxyma Pure or HBTU/DIEA.
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Stoichiometry: 3-4 equivalents relative to resin loading.
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Time: 45–60 minutes at room temperature.
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Pre-activation: Minimize pre-activation time (< 2 mins) to avoid initial racemization.
3.3 Final Cleavage (Global Deprotection)
If selective deprotection is not required, the OPp group will be removed quantitatively during the standard final cleavage.
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Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.
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Time: 2–3 hours.
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Result: Yields the free D-Aspartic acid side chain.
Part 4: Quality Control & Handling
4.1 Solubility Profile
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DCM: High solubility (>100 mg/mL). Preferred solvent for coupling.
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DMF: Soluble.
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Water: Insoluble.
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Ether: Insoluble (used for precipitation).
4.2 Analytical Verification
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HPLC: Use a C18 column with an Acetonitrile/Water gradient (0.1% TFA). The OPp ester makes the compound more hydrophobic than Fmoc-Asp(OH)-OH, resulting in a later retention time.
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NMR: ¹H-NMR should show the characteristic gem-dimethyl signals of the isopropyl group (~1.5 ppm) and the aromatic protons of the phenyl ring.
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Chiral Purity: Critical for D-amino acids. Verify using a chiral column (e.g., Chiralpak AD-H) to ensure <0.5% L-isomer contamination.
References
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Novabiochem . (2024). Fmoc-Asp(O-2-PhiPr)-OH Product Specification. Merck KGaA. Link
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Karlström, A., & Undén, A. (1996). A new protecting group for aspartic acid that minimizes piperidine-catalyzed aspartimide formation in Fmoc solid phase peptide synthesis. Tetrahedron Letters, 37(24), 4243-4246. Link
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Yue, C., Thierry, J., & Potier, P. (1993). 2-Phenylisopropyl esters as carboxyl protecting groups in the synthesis of peptides.[1] Tetrahedron Letters, 34(2), 323-326. Link
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White, P. (2002). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link
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Chem-Impex International . (2024). Fmoc-D-Asp(2-phenylisopropyl ester)-OH Technical Data. Link
